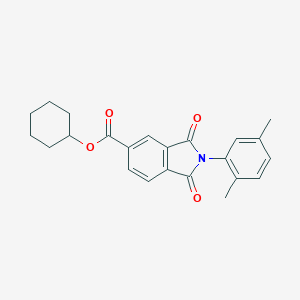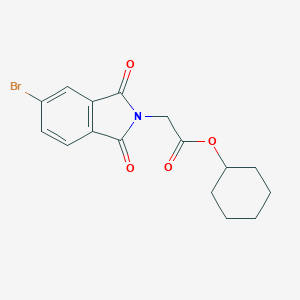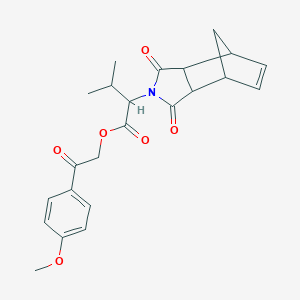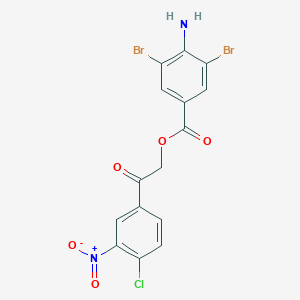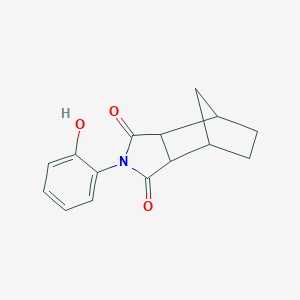
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as PHCCC, is a chemical compound that has been widely used in scientific research. It belongs to the class of allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity.
作用机制
The mechanism of action of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its binding to the allosteric site of mGluR4, which induces a conformational change in the receptor and enhances its activity. This results in an increase in the release of GABA and a decrease in the release of glutamate, which leads to an overall decrease in neuronal excitability and synaptic plasticity. This modulation of neurotransmitter release has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in both in vitro and in vivo experiments. In vitro, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to enhance the activity of mGluR4 and increase the release of GABA, leading to a decrease in neuronal excitability and synaptic plasticity. In vivo, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have anxiolytic, antidepressant, and antinociceptive effects in various animal models. These effects have been attributed to the modulation of neurotransmitter release and the regulation of neuronal activity in key brain regions.
实验室实验的优点和局限性
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several advantages as a research tool, including its high purity, well-established synthesis method, and ability to selectively modulate mGluR4 activity. However, there are also some limitations to its use in lab experiments. For example, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a relatively short half-life and may require multiple administrations to achieve a sustained effect. Additionally, the effects of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may be influenced by other factors, such as the presence of other allosteric modulators of mGluR4 or changes in the expression of mGluR4 in different brain regions.
未来方向
There are several future directions for the use of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in scientific research. One potential direction is to investigate the therapeutic potential of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Another direction is to explore the role of mGluR4 in other physiological and pathological processes, such as pain perception and synaptic plasticity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and other allosteric modulators of mGluR4, which may lead to the development of more selective and effective drugs for the treatment of various disorders.
合成方法
The synthesis of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves the reaction of 2-(2-hydroxyphenyl)acetic acid with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This synthesis method has been well-established and widely used in the scientific community, and the purity and yield of the final product can be easily controlled.
科学研究应用
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been extensively used in scientific research as a tool to study the function and regulation of mGluR4. It has been shown to enhance the activity of mGluR4 by binding to the allosteric site of the receptor, leading to an increase in the release of the inhibitory neurotransmitter GABA and a decrease in the release of the excitatory neurotransmitter glutamate. This modulation of neurotransmitter release has been implicated in various physiological and pathological processes, such as pain perception, anxiety, depression, and addiction.
属性
IUPAC Name |
4-(2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-4-2-1-3-10(11)16-14(18)12-8-5-6-9(7-8)13(12)15(16)19/h1-4,8-9,12-13,17H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHCCLMKHNGCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

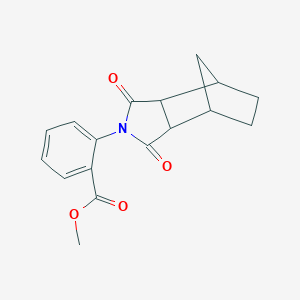

![3-{[4-(Acetylamino)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434799.png)
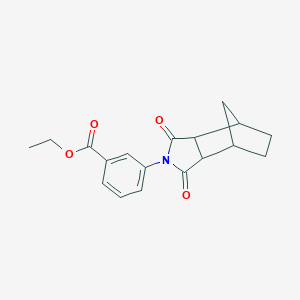
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B434900.png)

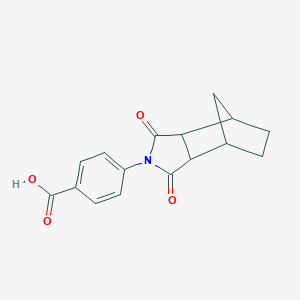

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B435017.png)
